molecular formula C18H24N2O4 B4742668 Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate

Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate

Cat. No.: B4742668
M. Wt: 332.4 g/mol
InChI Key: YCMKNTMLIYIVIP-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is a complex organic compound that features a combination of ester, amide, and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the amide bond: This involves reacting 4-aminobenzoic acid with azepane-1-carbonyl chloride in the presence of a base such as triethylamine to form 4-(azepan-1-ylcarbonyl)aniline.

    Esterification: The resulting 4-(azepan-1-ylcarbonyl)aniline is then reacted with ethyl 3-bromo-3-oxopropanoate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Hydrolysis: 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoic acid.

    Reduction: Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azepane ring and the ester functionality could play crucial roles in binding to the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[4-(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate: Similar structure but with a tert-butoxycarbonyl protecting group instead of the azepane ring.

    Ethyl 3-{[4-(aminosulfonyl)phenyl]amino}-3-oxopropanoate: Contains an aminosulfonyl group instead of the azepane ring.

Uniqueness

Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 3-[4-(azepane-1-carbonyl)anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-24-17(22)13-16(21)19-15-9-7-14(8-10-15)18(23)20-11-5-3-4-6-12-20/h7-10H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKNTMLIYIVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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